![molecular formula C14H19N5 B11242602 N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11242602.png)
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is an organic compound with the molecular formula C14H19N5 It is a cyclopentanamine derivative with a tetrazole ring and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclopentanamine Derivative Formation: The cyclopentanamine derivative can be prepared by reacting cyclopentanone with methylamine under reductive amination conditions.
Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclopentanamine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole or methylphenyl derivatives.
Applications De Recherche Scientifique
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The methylphenyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. The cyclopentanamine moiety can interact with amino acid residues in the active site of enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-phenylcyclopentanamine: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.
1-(3-methylphenyl)-1H-tetrazole: Lacks the cyclopentanamine moiety, affecting its interaction with molecular targets.
N-methyl-1-(3-methylphenyl)cyclopentanamine: Similar structure but without the tetrazole ring, leading to different reactivity and applications.
Uniqueness
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is unique due to the presence of both the tetrazole ring and the cyclopentanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19N5 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-methyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H19N5/c1-11-6-5-7-12(10-11)19-13(16-17-18-19)14(15-2)8-3-4-9-14/h5-7,10,15H,3-4,8-9H2,1-2H3 |
Clé InChI |
XJAMQTUQCHSLRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


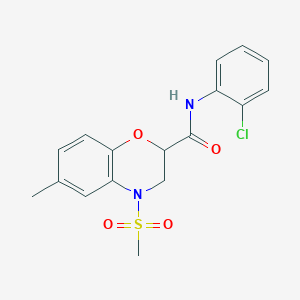
![1,1'-(3,6-diphenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11242533.png)

![2-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B11242539.png)
![3-Cyclohexyl-1-{4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B11242549.png)
![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242582.png)
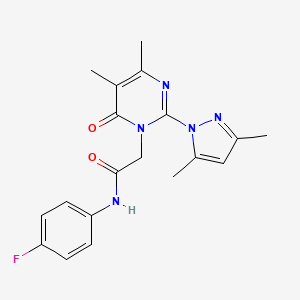
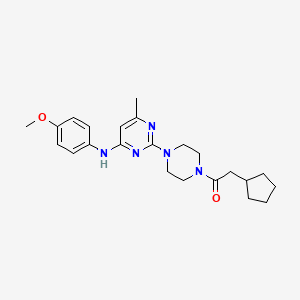
![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)
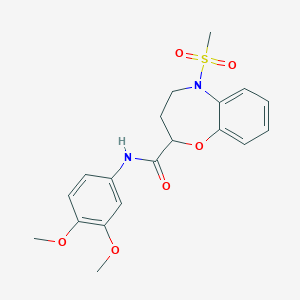
![3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)
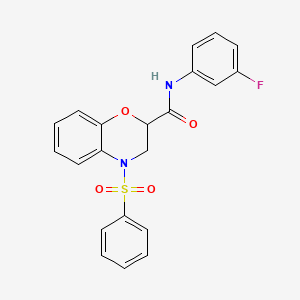
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242623.png)
